

NE-100 Hydrochloride: A Technical Guide for Psychosis Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *NE-100 hydrochloride*

Cat. No.: *B1677940*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE-100 hydrochloride, a potent and selective sigma-1 ($\sigma 1$) receptor antagonist, has emerged as a critical research tool in the exploration of the pathophysiology and treatment of psychosis. Its high affinity for the $\sigma 1$ receptor and selectivity over the sigma-2 ($\sigma 2$) receptor and other neurotransmitter receptors make it an invaluable asset for dissecting the role of the $\sigma 1$ receptor in psychiatric disorders. This technical guide provides a comprehensive overview of **NE-100 hydrochloride**, including its pharmacological profile, its application in preclinical models of psychosis, and the underlying mechanisms of action. Detailed experimental methodologies, quantitative data, and visual representations of signaling pathways and experimental workflows are presented to facilitate its effective use in a research setting.

Introduction

The sigma-1 ($\sigma 1$) receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface, has been implicated in a range of neuropsychiatric conditions, including psychosis.^[1] It modulates various neurotransmitter systems, including the dopaminergic and glutamatergic pathways, which are known to be dysregulated in schizophrenia.^[2] **NE-100 hydrochloride** (N,N-dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]-ethylamine monohydrochloride) is a well-characterized $\sigma 1$ receptor antagonist that has been instrumental in elucidating the therapeutic potential of targeting this receptor for psychotic disorders.^[3]

Pharmacological Profile of NE-100 Hydrochloride

NE-100 exhibits high-affinity binding to the $\sigma 1$ receptor with excellent selectivity over the $\sigma 2$ receptor and a panel of other receptors implicated in psychosis. This selectivity is crucial for attributing its pharmacological effects specifically to $\sigma 1$ receptor antagonism.

Receptor Binding Affinity

The following table summarizes the binding affinity of NE-100 for various receptors.

Receptor	Binding Affinity (Ki)	Reference
Sigma-1 ($\sigma 1$)	0.86 nM	[4]
Sigma-2 ($\sigma 2$)	>55-fold lower than $\sigma 1$	[4]

Selectivity Profile

NE-100 demonstrates a high degree of selectivity, with low affinity for a range of other neurotransmitter receptors.

Receptor	IC50	Reference
Dopamine D1	> 10,000 nM	[3]
Dopamine D2	> 10,000 nM	[3]
Serotonin 5-HT1A	> 10,000 nM	[3]
Serotonin 5-HT2	> 10,000 nM	[3]
Phencyclidine (PCP)	> 10,000 nM	[3]

Preclinical Efficacy in Psychosis Models

NE-100 has been extensively evaluated in preclinical models of psychosis, primarily those induced by N-methyl-D-aspartate (NMDA) receptor antagonists like phencyclidine (PCP). These models are well-established for their ability to replicate certain symptoms of schizophrenia in laboratory animals.

Phencyclidine (PCP)-Induced Behavioral Deficits

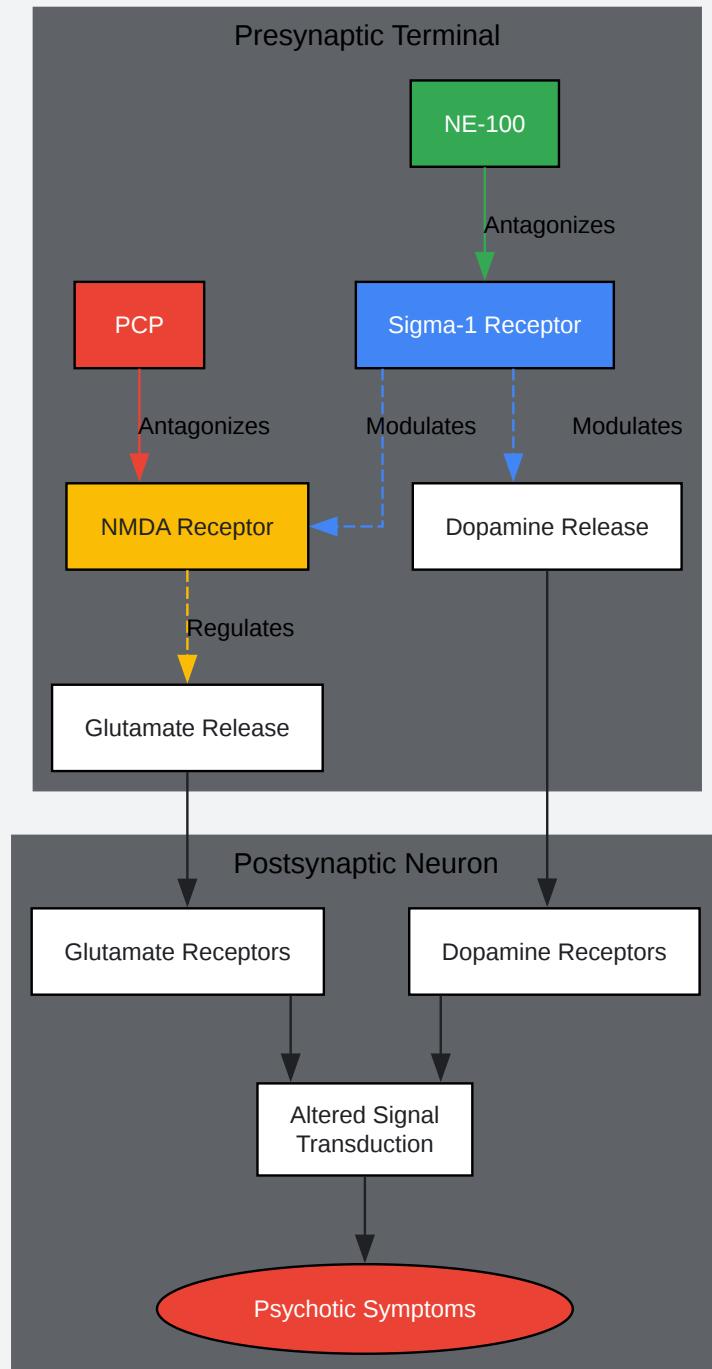
PCP administration in animals induces a range of behaviors that are considered analogous to the positive, negative, and cognitive symptoms of schizophrenia. NE-100 has shown efficacy in attenuating these behavioral abnormalities.

Animal Model	Behavioral Endpoint	NE-100 Effect	Effective Dose (ED50)	Reference
Rats	PCP-induced impairment of avoidance inhibition	Attenuated	Not specified	[3]
Rhesus Monkeys	PCP-induced ataxia and decreased attention	Partially overcome	Not specified	[3]
Dogs	PCP-induced head-weaving behavior and ataxia	Blocked	Not specified	[3]
Rats	PCP-induced delayed cognitive dysfunction (water maze)	Dose-dependently attenuated	Not specified	[4]

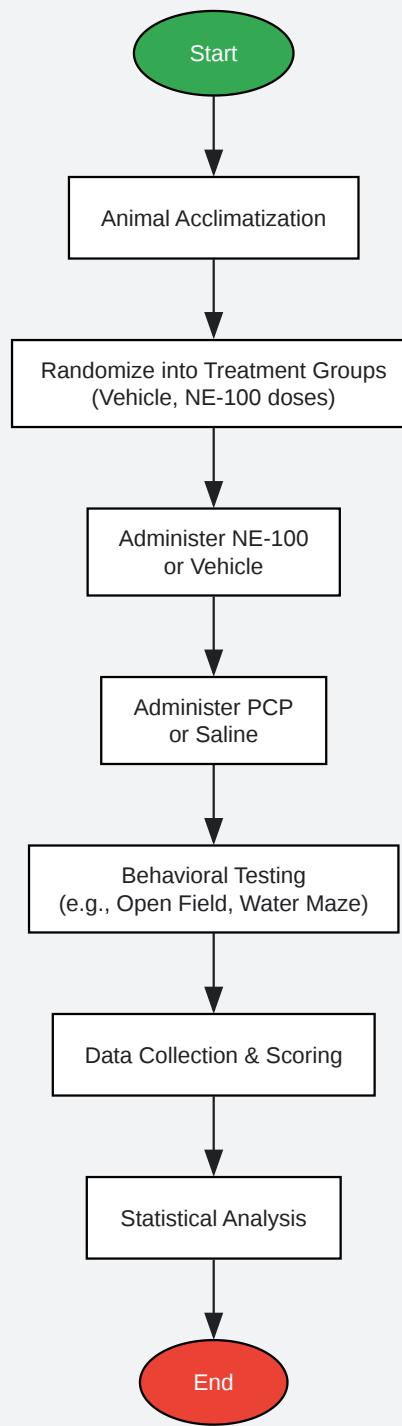
Electrophysiological Effects

In addition to behavioral effects, NE-100 has been shown to reverse PCP-induced changes in brain electrical activity.

Animal Model	Electrophysiological Measure	PCP Effect	NE-100 Effect	Reference
Dogs	Cortical Electroencephalographics (ECOG)	Increase in beta-2 power, decrease in delta power	Blocked PCP-induced changes	[3]


Mechanism of Action: Signaling Pathways

The therapeutic potential of NE-100 in psychosis is attributed to its antagonism of the $\sigma 1$ receptor. The $\sigma 1$ receptor is a chaperone protein at the mitochondria-associated endoplasmic reticulum membrane (MAM) that regulates intracellular Ca^{2+} signaling and modulates the function of various ion channels and neurotransmitter receptors.


Proposed Signaling Pathway of NE-100 in Psychosis

The following diagram illustrates the proposed signaling pathway through which NE-100 may exert its antipsychotic effects. By blocking the $\sigma 1$ receptor, NE-100 is hypothesized to prevent the downstream modulation of key neurotransmitter systems, such as the glutamatergic (NMDA receptor) and dopaminergic systems, which are implicated in the pathophysiology of psychosis.

Proposed Signaling Pathway of NE-100 in Psychosis

Workflow for Preclinical Behavioral Assessment of NE-100

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Association between Schizophrenia and Cardiovascular Diseases: Insights into the Role of Sigma 1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NE-100, a novel sigma receptor ligand: effect on phencyclidine-induced behaviors in rats, dogs and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of NE-100, a novel sigma receptor ligand, on phencyclidine- induced delayed cognitive dysfunction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [NE-100 Hydrochloride: A Technical Guide for Psychosis Research]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1677940#ne-100-hydrochloride-as-a-research-tool-for-psychosis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com